

commercial availability of 2,4-Dichloropyrido[3,2-d]pyrimidine

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Compound of Interest

Compound Name: 2,4-Dichloropyrido[3,2-d]pyrimidine

Cat. No.: B1314816

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An In-depth Technical Guide to **2,4-Dichloropyrido[3,2-d]pyrimidine** for Drug Discovery Professionals

This technical guide provides a comprehensive overview of **2,4-Dichloropyrido[3,2-d]pyrimidine** (CAS No. 39551-54-7), a key heterocyclic intermediate for researchers, scientists, and drug development professionals. The document details its commercial availability, a probable synthetic protocol, and its relevance in targeting critical signaling pathways in oncology.

Commercial Availability

2,4-Dichloropyrido[3,2-d]pyrimidine is commercially available from several suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of offerings from notable vendors.

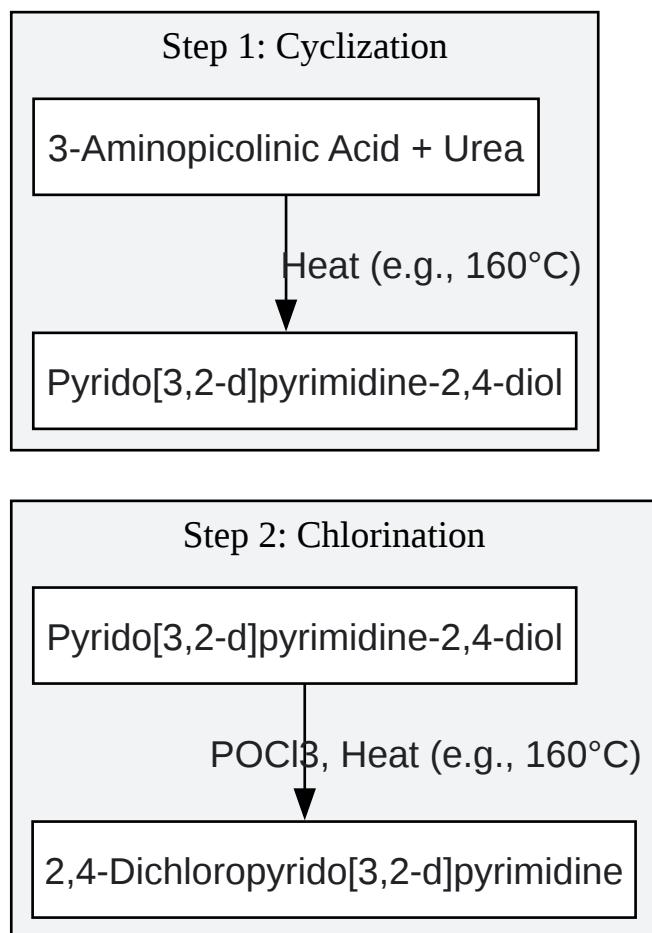
Supplier	CAS Number	Purity	Available Quantities
Sigma-Aldrich	39551-54-7	97%	100 mg, 250 mg, 1 g, 5 g ^[1]
Thermo Scientific	39551-54-7	95%	250 mg ^[2]
Abovchem	39551-54-7	95%	Inquire for sizes

Synthesis and Experimental Protocols

The direct synthesis of **2,4-Dichloropyrido[3,2-d]pyrimidine** is not explicitly detailed in the readily available literature. However, a highly probable synthetic route can be inferred from established protocols for its isomers and related heterocyclic systems, such as 2,4-dichloropyrido[2,3-d]pyrimidine and 2,4-dichlorothieno[3,2-d]pyrimidine. The most common and effective method involves a two-step process: the formation of the corresponding pyrido[3,2-d]pyrimidine-2,4-diol, followed by a chlorination reaction.

Experimental Workflow: Proposed Synthesis

Below is a diagram illustrating the proposed two-step synthetic workflow for **2,4-Dichloropyrido[3,2-d]pyrimidine**.



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Caption: Proposed two-step synthesis of **2,4-Dichloropyrido[3,2-d]pyrimidine**.

Detailed Methodologies

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol

This step involves the condensation and cyclization of an aminopyridine derivative with urea.

- Reactants: A mixture of 3-aminopicolinic acid (1 equivalent) and urea (excess, e.g., 5-10 equivalents) is prepared.
- Reaction Conditions: The mixture is heated to approximately 160°C in a reaction vessel equipped with a condenser. The reaction is monitored for completion, typically over 4-6 hours.
- Work-up: Upon completion, the reaction mixture is cooled. The resulting solid is treated with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize any acidic byproducts and precipitate the diol product.
- Purification: The crude product is collected by filtration, washed with water, and then acidified with a dilute acid (e.g., HCl) to precipitate the purified pyrido[3,2-d]pyrimidine-2,4-diol. The solid is then filtered, washed with water, and dried.

Step 2: Synthesis of **2,4-Dichloropyrido[3,2-d]pyrimidine**

This step converts the hydroxyl groups of the diol intermediate into chlorides using a strong chlorinating agent.

- Reactants: Pyrido[3,2-d]pyrimidine-2,4-diol (1 equivalent) is suspended in phosphorus oxychloride (POCl_3 , excess). A catalytic amount of a tertiary amine or DMF can be added to facilitate the reaction.
- Reaction Conditions: The mixture is heated to reflux (approximately 160°C) for about 6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl_3 .
- Work-up: After cooling, the excess POCl_3 is carefully removed under reduced pressure. The remaining residue is cautiously poured onto crushed ice with vigorous stirring.

- Purification: The resulting precipitate, **2,4-Dichloropyrido[3,2-d]pyrimidine**, is collected by filtration. The solid is then washed thoroughly with ice-cold water and dried under vacuum to yield the final product.

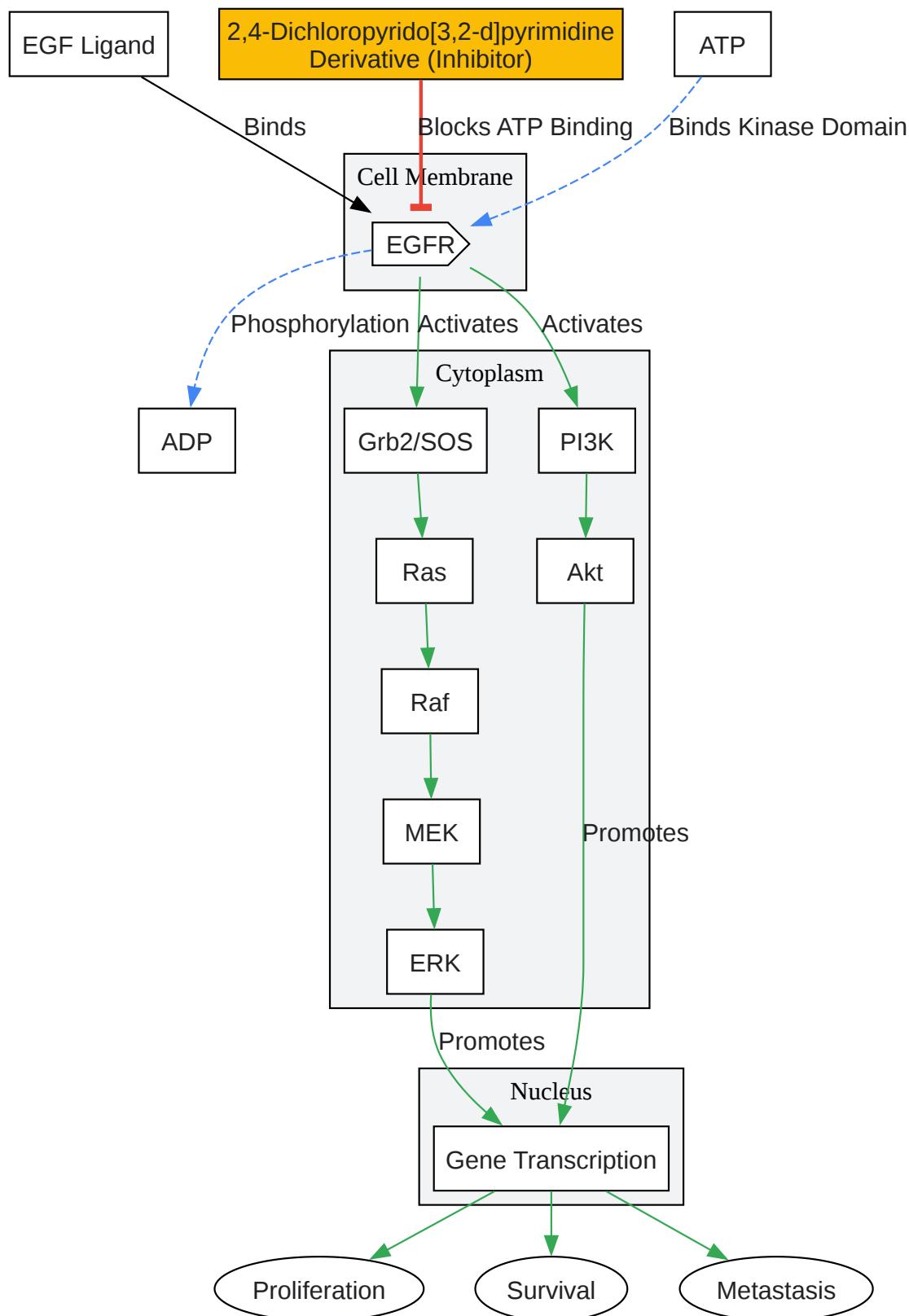
Biological Context and Signaling Pathways

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Derivatives of the closely related pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine cores have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades that promote cell proliferation, survival, and metastasis. Small molecule inhibitors, often containing heterocyclic cores like pyridopyrimidine, act by competing with ATP for the binding site within the kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling.

EGFR Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.



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Caption: EGFR signaling pathway and inhibition by an ATP-competitive molecule.

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References

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